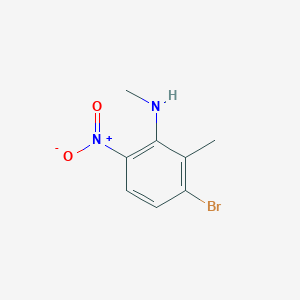

3-bromo-N,2-dimethyl-6-nitroaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are cornerstone compounds in modern organic chemistry. vulcanchem.com Their significance stems from their versatile reactivity and broad applicability across numerous industrial sectors. chemsynthesis.combldpharm.com These compounds are crucial intermediates in the synthesis of a wide range of commercial products, including dyes, polymers, pharmaceuticals, and agrochemicals. learncbse.innih.gov For instance, aniline is a key precursor in the production of indigo, the iconic dye for blue jeans, and is fundamental to manufacturing polyurethanes. vulcanchem.com In the pharmaceutical industry, aniline derivatives are integral to the synthesis of various drugs, such as the common analgesic paracetamol. vulcanchem.comchemsynthesis.com

The reactivity of the aniline core can be modulated by introducing different functional groups to the aromatic ring or the amino group. chemicalbook.com Common modifications include halogenation, alkylation, and nitration.

Halogenated anilines are particularly valuable as synthetic building blocks. The presence of a halogen atom provides a reactive site for cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. wikipedia.org

Alkylated anilines , where one or both hydrogens of the amino group are replaced by alkyl groups, are also important. Alkylation can alter the electronic properties and basicity of the aniline, influencing its reactivity in subsequent chemical transformations. chemicalbook.com

Nitrated anilines are characterized by the presence of one or more nitro groups on the aromatic ring. These compounds are extensively used as intermediates in the synthesis of dyes and pigments. The nitro group can be readily reduced to an amino group, providing a route to polyamino aromatic compounds. biosynth.com

The combination of these functional groups on a single aniline molecule can lead to complex structures with unique properties, making them valuable targets in synthetic chemistry. bldpharm.com

Contextualizing 3-bromo-N,2-dimethyl-6-nitroaniline within Substituted Aromatic Systems

The chemical behavior of a substituted aromatic compound like this compound is determined by the interplay of the electronic effects of its various substituents. These effects, primarily inductive and resonance effects, influence the electron density of the aromatic ring and its reactivity towards electrophilic substitution.

Amino Group (-NHCH₃): The N-methylamino group is a potent activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles. chemicalbook.com

Methyl Group (-CH₃): The methyl group attached to the ring at position 2 is also an activating group. It donates electron density to the ring through an inductive effect, further enhancing its reactivity.

Nitro Group (-NO₂): In stark contrast, the nitro group at position 6 is a strong deactivating group. It is highly electron-withdrawing due to both inductive and resonance effects. This significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. When present, it typically directs incoming electrophiles to the meta position relative to itself. chemicalbook.com

Scope and Research Focus for this compound

The compound this compound, identified by its CAS number 1803600-39-6, is a specific, complexly substituted aniline. pharmint.net While detailed research findings exclusively focused on this particular molecule are not widely available in published literature, its structure suggests its role as a specialized chemical intermediate.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| CAS Number | 1803600-39-6 |

The research focus for compounds of this nature is typically geared towards their use as building blocks in organic synthesis. bldpharm.com Given the functional groups present:

Therefore, the research utility of this compound likely lies in the synthesis of target molecules for the pharmaceutical, agrochemical, or dye industries, where polysubstituted anilines are common structural motifs. It is commercially available, indicating its utility as a starting material for such synthetic endeavors.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,2-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(11(12)13)8(5)10-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLHKYCBLIMUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NC)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo N,2 Dimethyl 6 Nitroaniline and Analogous Derivatives

Strategies for Regioselective Halogenation of Anilines

The introduction of a bromine atom at a specific position on an aniline (B41778) ring is a fundamental step in the synthesis of many complex molecules. The high reactivity of the aniline ring, due to the electron-donating amino group, often leads to multiple halogenations and a mixture of isomers. byjus.comyoutube.com Therefore, controlling the regioselectivity is of paramount importance.

Direct Bromination Approaches and Controlled Reaction Conditions

Direct bromination of anilines typically results in the formation of polybrominated products, with substitution occurring at the ortho and para positions. byjus.com For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.com To achieve selective monobromination, several strategies can be employed.

One common approach is to modulate the reactivity of the amino group by converting it into a less activating group, such as an amide. chemistrysteps.com This is often achieved through acetylation. The resulting acetanilide (B955) is still an ortho, para-director, but the steric bulk of the acetyl group can favor the formation of the para-substituted product. chemistrysteps.comvideohighlight.com

The choice of brominating agent and reaction conditions also plays a crucial role. Using a non-polar solvent like carbon disulfide can help to moderate the reaction and favor monobromination. youtube.com Furthermore, specialized brominating agents have been developed for improved regioselectivity. For example, N,N-dibromo-p-toluenesulfonamide (TsNBr2) has been shown to be an effective reagent for the bromination of various anilines, leading to polybrominated products in excellent yields. researchgate.net For achieving meta-bromination, which is counterintuitive to the directing effect of the amino group, palladium-catalyzed methods using N-bromophthalimide (NBP) have been developed. nih.gov

Table 1: Reagents for Regioselective Bromination of Anilines

| Reagent/System | Selectivity | Notes |

| Bromine Water | Ortho, Para (Polyhalogenation) | Highly reactive, often leads to trisubstitution. byjus.com |

| Bromine in CS2 | Ortho, Para (Monohalogenation favored) | Non-polar solvent moderates reactivity. youtube.com |

| N-Bromosuccinimide (NBS) | Ortho, Para | A common and versatile brominating agent. nih.gov |

| Pd(II)/N-bromophthalimide (NBP) | Meta | Overcomes the inherent ortho/para selectivity. nih.gov |

| N,N-dibromo-p-toluenesulfonamide (TsNBr2) | Ortho, Para (Polyhalogenation) | Fast and efficient for producing polybrominated anilines. researchgate.net |

Indirect Bromination via Functional Group Transformations

Indirect methods for bromination offer alternative pathways to achieve specific substitution patterns that may be difficult to obtain through direct electrophilic attack. One such strategy involves the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source. This method is particularly useful for introducing bromine at positions that are not readily accessible by direct bromination.

Another indirect approach involves the transformation of other functional groups into a bromine atom. While less common for the synthesis of bromoanilines, such transformations are a staple in the broader field of aromatic chemistry.

Nitration Procedures for Substituted Aniline Precursors

The introduction of a nitro group onto an aromatic ring is a classic and widely used electrophilic aromatic substitution reaction. unacademy.com The synthesis of nitroanilines is of significant industrial importance, as these compounds are precursors to a vast array of dyes, pharmaceuticals, and other specialty chemicals. unacademy.comgoogle.com

Introduction of Nitro Groups onto Aromatic Rings

The standard method for nitrating aromatic compounds involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. libretexts.org The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and side reactions.

Alternative nitrating agents and conditions have been developed to improve safety and environmental compatibility. A patent describes a method using an oxidizing agent, a nitrite (B80452) salt (such as sodium nitrite), and a solvent at moderate temperatures (20-80°C) to achieve nitration, avoiding the use of strong acids. google.com

Compatibility of Nitration with Existing Substituents (Bromo, Alkyl, Amine)

When nitrating a substituted aniline, the existing functional groups on the ring significantly influence the position of the incoming nitro group. The amino group is a powerful activating and ortho, para-directing group. byjus.com However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+). chemistrysteps.comlearncbse.in This protonated group is strongly deactivating and meta-directing. chemistrysteps.comlearncbse.in Consequently, the direct nitration of aniline often yields a substantial amount of the meta-nitroaniline isomer in addition to the expected ortho and para products. chemistrysteps.comlearncbse.in

To circumvent this issue, the amino group is often protected by acylation, as in the case of bromination. The resulting acetanilide is still an ortho, para-director, and the deactivating effect of the acetyl group is less pronounced than that of the protonated amino group, allowing for more controlled nitration. magritek.comazom.com After the nitration step, the acetyl group can be removed by hydrolysis to regenerate the free amino group. magritek.comgoogle.com

The presence of other substituents, such as bromo and alkyl groups, further complicates the regioselectivity of nitration. The directing effects of all substituents must be considered to predict the major product. For instance, in the nitration of a bromo- and methyl-substituted aniline, the activating methyl group and the deactivating but ortho, para-directing bromo group will influence the final position of the nitro group.

Alkylation Techniques for Anilines

The introduction of alkyl groups onto the nitrogen atom of anilines is a common transformation in organic synthesis. N-alkylation can significantly alter the chemical and physical properties of the parent aniline.

Direct N-alkylation of anilines can be achieved using alkyl halides. However, this method can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. The basicity of the aniline and the reactivity of the alkylating agent influence the product distribution.

For the synthesis of N,N-dimethylanilines, reductive amination is a highly effective method. This involves the reaction of the aniline with formaldehyde (B43269) in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or sodium borohydride.

In the context of highly substituted and potentially less reactive anilines, such as nitroanilines, more specialized alkylation techniques may be required. Research has shown that the N-alkylation of nitroanilines can be achieved under specific conditions. mathnet.ru For instance, the alkylation of o-nitroaniline with various alkanes and cycloalkanes has been reported in the presence of superelectrophiles. mathnet.ru The basicity of nitroanilines is generally lower than that of the corresponding anilines, which can affect their reactivity in N-alkylation reactions. rsc.org The C-alkylation of nitroalkanes has also been explored, which could be a potential, though less direct, route to certain substituted anilines after subsequent reduction of the nitro group. nih.govorganic-chemistry.org

N-Alkylation (N-methylation) of the Amino Group

N-methylation of a substituted aniline, such as 2-bromo-6-nitroaniline (B44865), is a direct method to introduce a methyl group onto the nitrogen atom. This transformation is typically achieved using an electrophilic methylating agent.

Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as potassium carbonate (K₂CO₃), deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the methylating agent. For instance, the synthesis of [¹¹C]7m6BP, a methylated purine (B94841) derivative, was improved by using [¹¹C]CH₃OTf as the methylating agent, which allowed for efficient methylation at a lower temperature while maintaining good selectivity. nih.gov

The choice of solvent can significantly influence the reaction's efficiency and regioselectivity, especially in cases where multiple nucleophilic sites exist. In the methylation of 6-bromopurine, less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) improved the desired N7-alkylation over N9-alkylation. nih.gov

Table 1: N-Methylation of Substituted Anilines

| Starting Material | Methylating Agent | Base | Solvent | Product |

| 2-Bromo-6-nitroaniline | Methyl Iodide | K₂CO₃ | Acetone | 2-Bromo-N-methyl-6-nitroaniline |

| 6-Bromopurine | [¹¹C]CH₃I | K₂CO₃ | THF | [¹¹C]7m6BP |

This table presents hypothetical and literature-based examples of N-methylation reactions.

C-Alkylation (Methylation on Aromatic Ring)

Introducing a methyl group directly onto the aromatic ring of a bromo-nitroaniline derivative presents a different synthetic challenge. This C-alkylation is typically accomplished through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. However, the strong deactivating effect of the nitro group makes Friedel-Crafts reactions on nitro-substituted anilines difficult.

A more viable strategy often involves introducing the methyl group at an earlier stage of the synthesis, prior to nitration. For example, one could start with a methylated aniline, followed by bromination and then nitration, carefully considering the directing effects of the existing substituents at each step.

Steric Considerations in Alkylation of Ortho-Substituted Anilines

The presence of substituents at the ortho positions of an aniline molecule introduces significant steric hindrance, which can profoundly impact the feasibility and outcome of alkylation reactions. wikipedia.org This "ortho effect" can impede the approach of reagents to both the amino group and the aromatic ring. wikipedia.org

In the case of N-alkylation, bulky ortho groups can shield the nitrogen atom, slowing down the reaction rate or preventing it altogether. nih.gov Similarly, for C-alkylation, existing ortho substituents can block access to adjacent positions on the ring for an incoming electrophile. This steric hindrance can, in some cases, be exploited to achieve regioselectivity, directing substitution to less hindered positions.

The protonation of an ortho-substituted aniline is also affected by steric hindrance. wikipedia.org The change in hybridization of the nitrogen atom from sp² to sp³ upon protonation leads to increased steric clash between the amino group's hydrogen atoms and the ortho substituent, which can decrease the basicity of the aniline compared to its meta and para isomers. wikipedia.orgyoutube.com

Sequential Synthesis Routes

Multi-step Preparations from Simpler Aromatic Precursors

The synthesis of a complex molecule like 3-bromo-N,2-dimethyl-6-nitroaniline often necessitates a multi-step approach starting from readily available aromatic compounds. magritek.comazom.com The order of reactions is crucial to ensure the desired regiochemistry. For example, to synthesize m-bromoaniline from benzene (B151609), a three-step sequence of nitration, bromination, and then reduction of the nitro group is required. libretexts.orglumenlearning.com The nitro group is introduced first as it is a meta-director, guiding the bromine to the correct position. libretexts.orglumenlearning.com The final step is the reduction of the nitro group to an amine. libretexts.orglumenlearning.com

A similar strategic approach would be necessary for this compound. A plausible, though hypothetical, route could begin with an appropriate aniline derivative. The sequence of bromination, nitration, and methylation would need to be carefully planned to leverage the directing effects of the substituents at each stage. For instance, nitration of aniline itself can lead to a mixture of ortho, meta, and para products, with the meta isomer forming due to the protonation of the aniline in the acidic nitrating mixture. learncbse.inbyjus.com

Table 2: Example of a Multi-Step Synthesis Strategy

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | p-Nitroaniline |

| 2 | Protection of Amine | Acetic Anhydride | p-Nitroacetanilide |

| 3 | Bromination | Br₂, Acetic Acid | 2-Bromo-4-nitroacetanilide |

| 4 | N-Methylation | CH₃I, NaH | N-Methyl-2-bromo-4-nitroacetanilide |

| 5 | Deprotection | Acid/Base Hydrolysis | N-Methyl-2-bromo-4-nitroaniline |

| 6 | Nitration | HNO₃, H₂SO₄ | This compound (hypothetical) |

This table outlines a conceptual multi-step synthesis. The final nitration step's regioselectivity would need careful control.

Convergent Synthesis Approaches

Novel C-N Bond Formation Reactions for Substituted Anilines

The formation of the carbon-nitrogen bond is a fundamental transformation in the synthesis of anilines. echemi.com Traditional methods often involve the reduction of nitroarenes or the amination of aryl halides. However, recent advancements have led to the development of novel and more efficient C-N bond-forming reactions.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds between aryl halides and amines. tcichemicals.com These reactions, typically employing palladium or copper catalysts, offer a direct route to substituted anilines. nih.gov

Furthermore, innovative methods utilizing hypervalent iodine reagents have emerged for the synthesis of sterically congested anilines. nih.gov These reactions can proceed through a direct reductive C-N bond formation, providing access to a wide range of 2,6-disubstituted anilines and their derivatives. nih.gov Molybdenum-catalyzed reactions have also shown promise in the synthesis of multi-substituted anilines from readily available starting materials. researchgate.net These modern methods provide powerful alternatives to classical approaches and are continually expanding the synthetic chemist's toolkit for accessing complex aniline derivatives. nih.gov

Iodine(III)-Mediated Amination Strategies

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and often metal-free alternatives for various transformations, including amination reactions. researchgate.net Iodine(III)-mediated amination strategies can be employed to introduce an amino group onto an aromatic ring. These reactions typically involve the use of an iodine(III) oxidant, such as a diaryliodonium salt or an iodonium (B1229267) ylide, in the presence of an amine source. researchgate.net

While a direct iodine(III)-mediated amination to form the N-methylamino group in this compound from a pre-brominated and nitrated precursor is not explicitly documented, the principles of this methodology are applicable. For instance, an arylboronic acid derivative of a bromo-nitrobenzene could potentially undergo electrophilic amination using an amino-λ3-iodane. osaka-u.ac.jp Mechanistic studies suggest that these reactions can proceed through the formation of a tetravalent borate (B1201080) complex with a B-N dative bond. osaka-u.ac.jp The use of such methods could provide a valuable alternative to traditional nucleophilic aromatic substitution or reductive amination pathways.

Recent advancements have demonstrated the utility of iodine-mediated reactions for C-H amination, providing a direct route to valuable nitrogen-containing compounds. organic-chemistry.orgfigshare.com For example, an iodine-promoted sequential dual oxidative Csp3–H amination has been developed for the synthesis of iodo-substituted imidazo[1,5-a]pyridines. rsc.org

Transition Metal-Free Synthetic Pathways

The development of transition-metal-free synthetic methods is of significant interest in chemical synthesis, particularly in the pharmaceutical industry, to avoid potential metal contamination in the final products. osaka-u.ac.jp For the synthesis of compounds like this compound, several transition-metal-free approaches can be envisioned.

One such approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated substrate. For instance, the synthesis of 2-bromo-6-nitroaniline has been achieved by reacting 1-bromo-2-fluoro-3-nitrobenzene with ammonia (B1221849) in methanol (B129727) at elevated temperature and pressure. chemicalbook.com This demonstrates the feasibility of introducing an amino group via a transition-metal-free SNAr reaction, where the fluorine atom serves as a good leaving group, activated by the ortho- and para-directing nitro group. A similar strategy could be adapted for the synthesis of the target molecule by using N-methylamine instead of ammonia.

Furthermore, transition-metal-free α-arylation of nitroketones with diaryliodonium salts has been reported, showcasing another metal-free C-C bond-forming reaction that could be relevant in the synthesis of more complex derivatives. rsc.org The synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has also been reported via a transition-metal-free method involving a Birch reduction and subsequent ring-opening of a cyclopropane (B1198618) intermediate. trdizin.gov.tr These examples highlight the growing toolbox of transition-metal-free reactions applicable to the synthesis of functionalized aromatic compounds.

Yield Optimization and Purity Considerations in Synthesis

Key parameters that influence yield and purity include reaction temperature, the stoichiometry of reagents, and the choice of solvent. For example, in nitration reactions, controlling the temperature is crucial to prevent over-nitration and the formation of undesired isomers. Similarly, during bromination, the amount of brominating agent must be carefully measured to avoid di- or tri-brominated byproducts.

The table below outlines some general considerations for optimizing the synthesis of a substituted nitroaniline, drawn from analogous preparations.

| Reaction Step | Key Parameters for Optimization | Potential Purity Issues |

| Nitration | Temperature control (e.g., 0-5 °C), Acid ratio (e.g., HNO₃ to H₂SO₄) | Di-nitration, oxidation by-products, regioisomer formation. |

| Bromination | Stoichiometry of Br₂, Solvent (e.g., acetic acid), Temperature | Over-bromination (dibromo- and tribromo-derivatives), regioisomer formation. |

| N-Alkylation | Choice of alkylating agent, Base, Temperature | Over-alkylation (quaternary ammonium salt formation), side reactions of other functional groups. |

| Purification | Recrystallization, Column chromatography | Removal of isomeric impurities, residual starting materials, and reaction by-products. |

Purification of the final compound and intermediates is typically achieved through techniques such as recrystallization or column chromatography. The choice of solvent system for these purification methods is critical for effectively separating the desired product from any impurities. The purity of the final compound is often assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Mechanistic Investigations of 3 Bromo N,2 Dimethyl 6 Nitroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction on a substituted benzene (B151609) ring are profoundly influenced by the nature of the substituents already present.

The position of electrophilic attack on the 3-bromo-N,2-dimethyl-6-nitroaniline ring is determined by the cumulative directing effects of the existing substituents. Each group exerts a distinct influence based on its ability to donate or withdraw electron density through inductive and resonance effects.

N,2-dimethylamino Group : The amino group (-NH₂) is one of the strongest activating groups in electrophilic aromatic substitution. libretexts.orgchemistrysteps.com It is a powerful ortho-, para-director because the nitrogen atom's lone pair of electrons can be donated into the benzene ring's π-system through resonance. wikipedia.orgmasterorganicchemistry.comcognitoedu.org This donation significantly increases the electron density at the ortho and para positions, making them highly nucleophilic and reactive towards electrophiles.

Nitro Group : The nitro group (-NO₂) is a potent deactivating group and a meta-director. cognitoedu.org It strongly withdraws electron density from the aromatic ring through both a powerful inductive effect and a resonance effect, significantly reducing the ring's reactivity towards electrophiles. organicchemistrytutor.comminia.edu.egwikipedia.org This electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack.

In this compound, the strongly activating and ortho-, para-directing N,2-dimethylamino group dominates the directing effects. The available positions for substitution are C4 and C5. The amino group strongly directs to its para position (C4) and its ortho position (C3, which is blocked). The bromo group directs to its ortho (C2, blocked; C4) and para (C6, blocked) positions. The nitro group directs to its meta positions (C2, blocked; C4). Therefore, all three substituents direct, or least deactivate, the C4 position, making it the most probable site for electrophilic attack.

| Substituent | Classification | Electronic Effect | Directing Influence |

|---|---|---|---|

| -N(CH₃)₂ | Strongly Activating | +R >> -I (Resonance donation >> Inductive withdrawal) | Ortho, Para |

| -Br | Weakly Deactivating | -I > +R (Inductive withdrawal > Resonance donation) | Ortho, Para |

| -NO₂ | Strongly Deactivating | -R, -I (Resonance and Inductive withdrawal) | Meta |

While electronic effects are the primary determinant of regioselectivity, steric hindrance can also play a significant role by physically obstructing the approach of an electrophile to a particular position. uomustansiriyah.edu.iqyoutube.com In the case of this compound, the substituents create a sterically crowded environment.

The presence of a methyl group at the C2 position, ortho to the N,N-dimethylamino group, introduces significant steric bulk. This arrangement can force the N,N-dimethylamino group to twist out of the plane of the aromatic ring. askfilo.com Such a loss of coplanarity would reduce the resonance overlap between the nitrogen's lone pair and the ring's π-system, thereby diminishing the activating effect of the amino group. askfilo.com

Furthermore, the ortho positions relative to the activating amino group are C1 (substituted with the methyl group) and C3 (substituted with bromine). The C4 position, being para to the amino group, is sterically more accessible than the ortho positions, which are flanked by bulky groups. This steric factor further favors electrophilic attack at the C4 position.

| Position on Ring | Adjacent Groups | Relative Steric Hindrance | Likelihood of Attack |

|---|---|---|---|

| C4 | -Br (at C3), H (at C5) | Low | High |

| C5 | -NO₂ (at C6), H (at C4) | Moderate | Low |

The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution. fiveable.me Due to the presence of the strongly deactivating nitro group, the reaction with molecular bromine (Br₂) would likely require a catalyst to proceed efficiently. Lewis acids such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed. jove.com

The catalytic mechanism involves two main steps:

Generation of the Electrophile : The Lewis acid catalyst reacts with bromine to form a complex, which polarizes the Br-Br bond and generates a more potent electrophile, the bromonium ion (Br⁺). fiveable.mejove.com

Electrophilic Attack and Aromaticity Restoration : The π-electron system of the aromatic ring attacks the electrophilic bromine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqnih.gov In a subsequent fast step, a base removes a proton from the carbon atom that formed the new bond with bromine, restoring the stable aromatic system. fiveable.me

In some cases, particularly with highly reactive substrates, iodine can be used as a catalyst. The effective catalytic species in this instance is iodine bromide (IBr), which is formed in situ. ias.ac.in

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike aliphatic systems, aryl halides are generally resistant to nucleophilic attack unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.orgchemistrysteps.com

The carbon-halogen bond of simple aryl halides is significantly stronger than that of alkyl halides, making them less reactive towards nucleophiles under standard Sₙ1 or Sₙ2 conditions. libretexts.org The SₙAr mechanism, which proceeds via an addition-elimination pathway, is the most common route for activated aryl halides. uomustansiriyah.edu.iqbyjus.com

This mechanism involves two steps:

Nucleophilic Addition : The nucleophile attacks the carbon atom bearing the leaving group (the halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This is typically the slow, rate-determining step as it involves the temporary loss of aromaticity. nih.gov

Elimination of Leaving Group : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. This step is generally fast. uomustansiriyah.edu.iq

Interestingly, the reactivity order for halogens in SₙAr reactions is often the reverse of that seen in Sₙ2 reactions: F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack by the nucleophile. A more electronegative halogen (like fluorine) makes the carbon to which it is attached more electrophilic and thus more susceptible to attack, accelerating the reaction despite the stronger C-F bond. youtube.comyoutube.com

The presence of strongly electron-withdrawing groups is crucial for nucleophilic aromatic substitution to occur. libretexts.orgbyjus.com The nitro group is one of the most effective activating groups for SₙAr reactions. youtube.com Its role is twofold:

Ring Activation : The nitro group withdraws electron density from the entire aromatic ring via induction and resonance, making the ring electron-deficient (electrophilic) and more susceptible to attack by a nucleophile. libretexts.org

Intermediate Stabilization : Most importantly, the nitro group stabilizes the negatively charged Meisenheimer complex formed during the addition step. This stabilization is particularly effective when the nitro group is located ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. chemistrysteps.comlibretexts.orgnih.gov

In this compound, the leaving group (-Br) is at the C3 position, while the activating nitro group is at the C6 position. These two positions are meta relative to each other. A meta-positioned nitro group cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. libretexts.org Consequently, its ability to activate the C3-Br bond for nucleophilic displacement is significantly diminished compared to a scenario where it would be in the ortho or para position. While the nitro group still deactivates the ring inductively, the lack of resonance stabilization for the key intermediate suggests that nucleophilic aromatic substitution at the C3 position would be a slow and difficult process.

| Position of -NO₂ Relative to Leaving Group | Resonance Stabilization of Meisenheimer Complex | Relative Reaction Rate |

|---|---|---|

| Ortho | Strong | Fast |

| Para | Strong | Fast |

| Meta | Weak/None | Very Slow |

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

Reduction Reactions to Amino or Nitroso Functionalities

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For derivatives of this compound, this reaction is crucial for the synthesis of corresponding diamines, which can serve as precursors to various heterocyclic structures.

The catalytic hydrogenation of nitroanilines is a widely employed method. For instance, the reduction of 2-nitroaniline and 4-nitroaniline has been effectively carried out using copper ferrite (B1171679) nanoparticles (CuFe₂O₄) as a heterogeneous catalyst with sodium borohydride (NaBH₄) as the reducing agent. This method has demonstrated high efficiency and rapid conversion rates at room temperature in an aqueous medium. nih.govnih.govresearchgate.net Specifically, 4-nitroaniline was reduced to p-phenylenediamine with a conversion of 96.5% in 40 seconds, while 2-nitroaniline was converted to o-phenylenediamine with a 95.6% conversion in 90 seconds. nih.govnih.govresearchgate.net While specific studies on this compound are not prevalent, these findings suggest that similar catalytic systems could be effective for its reduction.

The selective reduction of a nitro group in the presence of other reducible functionalities is a key challenge. In compounds similar to this compound, the choice of reducing agent and conditions is critical to avoid unwanted side reactions, such as dehalogenation. Systems like Co₂(CO)₈-H₂O have been shown to selectively reduce aromatic nitro groups in the presence of halogens and carbonyl groups. scispace.com

Below is a table summarizing typical conditions for the reduction of nitroanilines, which can be considered applicable to this compound.

| Catalyst/Reagent | Reducing Agent | Solvent | Temperature | Product | Reference |

| CuFe₂O₄ NPs | NaBH₄ | Water | Room Temp. | Diamine | nih.govnih.govresearchgate.net |

| Pd/C | H₂ | Methanol (B129727) | 313-333 K | Diamine | researchgate.net |

| Co₂(CO)₈ | H₂O | Dioxane | 95 °C | Amine | scispace.com |

Oxidative Pathways

While the reduction of the nitro group is a common transformation, oxidative pathways are less explored for this class of compounds. The strong electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack. However, the other functional groups on the ring can influence potential oxidative reactions. Specific oxidative pathways directly involving the nitro group of this compound are not well-documented in the literature.

Reactions of the N,N-Dimethylamino Group

The N,N-dimethylamino group, being a strong electron-donating group, significantly activates the aromatic ring towards electrophilic substitution. However, its reactivity is also influenced by the steric hindrance imposed by the adjacent methyl group and the electronic effects of the nitro and bromo substituents.

Reactivity at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it a Lewis base and susceptible to reactions with electrophiles. In strongly acidic media, such as a mixture of nitric and sulfuric acid, the amino group can be protonated. This protonation leads to the formation of an anilinium ion, which is a meta-directing group. This explains why the nitration of N,N-dimethylaniline under such conditions yields the meta-substituted product. stackexchange.comchegg.com

Oxidation of the N,N-dimethylamino group itself can occur. The oxidation of substituted N,N-dimethylanilines by cytochrome P-450 has been studied, and the rates of N-demethylation are found to correlate with the substrate's oxidation-reduction potential. acs.orgnih.govacs.org Another study on the oxidation of para-substituted N,N-dimethylanilines with dimethyldioxirane indicated that the reaction proceeds via a concerted electrophilic mechanism, leading to the formation of N-oxides. rsc.org

Participation in Coupling Reactions

The N,N-dimethylamino group can direct and participate in certain coupling reactions. Copper-catalyzed oxidative cross-coupling reactions of N,N-dimethylanilines with various heteroarenes have been reported. acs.orgrsc.org These reactions demonstrate the ability of the N,N-dimethylaniline moiety to be functionalized through C-H activation, although the steric hindrance in this compound might influence the feasibility of such transformations.

Cross-Coupling and C-C Bond Forming Reactions

The bromine atom at the 3-position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a versatile method for forming C-C bonds. researchgate.netbeilstein-journals.org This reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its compatibility with the free amino group. nih.gov The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. For instance, the Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids has been achieved using Pd(OAc)₂ as a catalyst. researchgate.net

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, is another important C-C bond-forming reaction catalyzed by palladium complexes. organic-chemistry.orgwikipedia.org This reaction is generally tolerant of a wide range of functional groups.

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is highly valuable for the synthesis of arylalkynes.

The following table provides a general overview of the conditions for these cross-coupling reactions, which could be adapted for this compound.

| Reaction | Catalyst | Ligand (if any) | Base | Solvent | Coupling Partner | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | Aryl boronic acid | researchgate.net |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Alkene | organic-chemistry.orgwikipedia.org |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | Terminal alkyne | organic-chemistry.orglibretexts.orgwikipedia.org |

Suzuki Coupling and Related Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The structure of this compound, featuring an aryl bromide moiety, makes it a suitable candidate for this transformation. Research on similar unprotected ortho-bromoanilines has demonstrated successful coupling with a variety of boronic esters, including aryl, alkyl, and heteroaromatic partners. nih.gov

The presence of both an electron-withdrawing nitro group and electron-donating methyl and N-methyl groups on the aniline (B41778) ring influences the electronic properties of the C-Br bond, which is a critical factor in the oxidative addition step of the catalytic cycle. Studies on other bromo-substituted nitrogen heterocycles have shown that such reactions can proceed efficiently under mild conditions. nih.gov A general methodology for the Suzuki coupling of substrates analogous to this compound involves a palladium catalyst, a base, and an appropriate solvent system, often with heating. mdpi.comlmaleidykla.lt

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane/Water, Dimethoxyethane, Ethanol (B145695) | Solubilizes reactants and facilitates the reaction |

| Organoboron Reagent | Arylboronic acid, Alkylboronic ester | Source of the coupling partner |

| Temperature | 60-100 °C | Provides energy to overcome the activation barrier |

This table presents generalized conditions based on studies of similar compounds; specific conditions for this compound would require experimental optimization.

Ullmann Coupling and Aryl-Aryl Bond Formation

The Ullmann reaction is a classic method for forming aryl-aryl bonds through the copper-catalyzed coupling of aryl halides. organic-chemistry.org This reaction can be used for the synthesis of symmetric biaryls via homocoupling or for creating asymmetric biaryls. organic-chemistry.org Given its aryl bromide structure, this compound could foreseeably undergo Ullmann coupling.

The traditional Ullmann condensation requires high temperatures (often exceeding 200 °C) and an excess of copper. organic-chemistry.org The mechanism involves the formation of an organocopper intermediate through the oxidative addition of the aryl halide to a copper(I) species. This is followed by a second oxidative addition and subsequent reductive elimination to form the new C-C bond. organic-chemistry.org While effective, these harsh conditions can limit functional group tolerance. More contemporary "Ullmann-type" reactions have been developed that proceed under milder conditions, often employing ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures. researchgate.net Such improved conditions could be applicable to a substrate like this compound, potentially leading to the formation of a substituted biphenyl derivative.

Investigation of Reaction Kinetics and Thermodynamics

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the literature. However, a general framework for such investigations can be outlined based on standard physical organic chemistry principles applied to related cross-coupling reactions.

Rate-Determining Steps and Reaction Orders

The reaction order with respect to each component (the aryl halide, the organoboron reagent, the catalyst, and the base) would be determined by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. For instance, if the oxidative addition is rate-limiting, the reaction would be expected to be first-order with respect to the aryl halide (this compound) and the palladium catalyst.

Activation Parameters (Ea, ΔH#, ΔS#, ΔG#)

Activation parameters provide crucial insights into the transition state of a reaction's rate-determining step. These values are typically derived from studying the temperature dependence of the reaction rate constant (k) using the Arrhenius and Eyring equations.

A comprehensive study of a reaction involving this compound would involve measuring reaction rates at various temperatures to calculate these parameters. The resulting values would help elucidate the reaction mechanism. For example, a significantly negative entropy of activation (ΔS‡) often suggests an associative mechanism where two or more species come together to form a more ordered transition state.

Table 2: Significance of Activation Parameters

| Parameter | Symbol | Description |

|---|---|---|

| Activation Energy | Eₐ | The minimum energy required to initiate the chemical reaction. |

| Enthalpy of Activation | ΔH‡ | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation | ΔS‡ | The change in the degree of randomness in going from reactants to the transition state. |

This table provides definitions for the activation parameters. Their specific values for reactions of this compound would require dedicated experimental investigation.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo N,2 Dimethyl 6 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be constructed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-bromo-N,2-dimethyl-6-nitroaniline is expected to provide key information about the arrangement of protons on the aromatic ring and the methyl groups. The aromatic region would likely display two doublets, corresponding to the two vicinal aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing deshielding and a downfield shift of nearby protons. Conversely, the amino group (-NHCH₃) and the methyl group (-CH₃) are electron-donating, leading to upfield shifts. The bromine atom has a moderate deshielding effect.

Given the substitution pattern, the proton at the C4 position is expected to be downfield due to the influence of the adjacent bromine and the para-nitro group. The proton at the C5 position would be influenced by the ortho-amino group and the meta-nitro group. The N-methyl and C2-methyl groups would appear as singlets in the upfield region of the spectrum. The integral of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.5 - 7.8 | d |

| H-5 | 6.8 - 7.1 | d |

| N-CH₃ | 2.8 - 3.1 | s |

| C2-CH₃ | 2.2 - 2.5 | s |

| NH | 4.5 - 5.5 | br s |

Note: Predicted values are based on the analysis of substituent effects and comparison with similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. The carbon atom attached to the nitro group (C6) is expected to be significantly downfield, as are the carbons attached to the bromine (C3) and the amino group (C1). The remaining aromatic carbons (C2, C4, C5) will have chemical shifts determined by the combined electronic effects of all substituents. The carbons of the N-methyl and C2-methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 145 - 150 |

| C2 | 125 - 130 |

| C3 | 110 - 115 |

| C4 | 128 - 133 |

| C5 | 118 - 123 |

| C6 | 140 - 145 |

| N-CH₃ | 30 - 35 |

| C2-CH₃ | 15 - 20 |

Note: Predicted values are based on the analysis of substituent effects and comparison with similar compounds. Actual experimental values may vary.

Nitrogen-15 NMR (¹⁵N NMR) Studies of Substituted Anilines

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the nitrogen environments in a molecule. chemicalbook.com For this compound, two distinct signals would be expected: one for the nitro group (-NO₂) and one for the amino group (-NHCH₃).

Studies on substituted anilines have shown that the chemical shift of the amino nitrogen is sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally cause a downfield shift of the amino nitrogen signal. The chemical shift of the nitro group nitrogen is typically found in a distinct region of the ¹⁵N NMR spectrum. The analysis of ¹⁵N chemical shifts can be aided by empirical equations derived from linear regression analysis of a large number of substituted anilines. nih.gov

Application of Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules. chemicalbook.com

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal the coupling between the two aromatic protons (H-4 and H-5), confirming their vicinal relationship. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. chemicalbook.com It would be used to definitively assign the signals of C4/H-4 and C5/H-5, as well as the methyl carbons to their respective methyl proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. thermofisher.com It could show through-space interactions between the N-methyl protons and the proton at C6 (if it were present) or the C2-methyl group, and between the C2-methyl group and the proton at C3 (if it were present), providing further structural confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, NO₂, and C-Br functional groups. The N-H stretching vibration of the secondary amine would be expected in the range of 3300-3500 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1360 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: Predicted values are based on general IR correlation tables and comparison with similar compounds. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy offers a detailed view of the vibrational modes of this compound, complementing infrared (IR) spectroscopy. The Raman spectrum is anticipated to be rich in information due to the molecule's low symmetry. Key vibrational modes expected to be prominent in the Raman spectrum include the stretching and deformation of the N-H bond, symmetric and asymmetric stretches of the nitro (NO₂) group, and various vibrations of the benzene (B151609) ring.

The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and bromo) groups on the aromatic ring influences the vibrational frequencies of the ring itself. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. The N-H stretching vibration of the secondary amine and the symmetric stretching of the NO₂ group are particularly noteworthy as their positions can be indicative of intra- and intermolecular interactions.

A representative table of expected Raman active vibrational modes for this compound, based on data from similar substituted anilines, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3300 | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Strong |

| C-H Stretch (methyl) | 2975-2850 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1550-1500 | Strong |

| C=C Ring Stretch | 1600-1550 | Strong |

| N-H Bending | 1550-1480 | Medium |

| NO₂ Symmetric Stretch | 1360-1320 | Very Strong |

| C-N Stretch (amine) | 1340-1250 | Medium |

| C-N Stretch (nitro) | 880-840 | Medium |

| C-Br Stretch | 700-500 | Strong |

Theoretical Vibrational Frequencies and Experimental Correlation

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are invaluable for assigning the experimental vibrational frequencies observed in Raman and IR spectra. researchgate.netnih.gov For a molecule like this compound, with 19 atoms, a total of 3N-6 = 51 normal modes of vibration are expected. youtube.com

A common practice involves scaling the calculated harmonic frequencies to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. researchgate.net Studies on related molecules, such as chloro-bromoanilines, have demonstrated that this combined theoretical and experimental approach allows for a more definitive assignment of the fundamental vibrational modes. aist.go.jp For instance, the calculated frequencies for N-H stretching and bending, C=C stretching, C-N stretching, and C-Br stretching in bromoaniline derivatives have shown good correlation with experimental values after appropriate scaling. researchgate.net

The correlation between theoretical and experimental data not only validates the accuracy of the computational model but also provides a deeper understanding of the nature of the vibrational modes, including the extent of coupling between different vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is primarily dictated by the electronic transitions within the substituted benzene ring. The molecule contains several chromophores and auxochromes that contribute to its absorption characteristics. The nitro group (-NO₂) and the benzene ring are the primary chromophores, while the amino (-NHCH₃) and methyl (-CH₃) groups act as auxochromes, and the bromo (-Br) group has a modest influence.

The spectrum is expected to be dominated by π → π* transitions within the aromatic system, which are typically intense. The presence of the electron-donating amino group and the electron-withdrawing nitro group in a pseudo-"push-pull" arrangement leads to an intramolecular charge transfer (ICT) character in the lowest energy absorption band. researchgate.netpsu.edu This ICT transition, from the donor-substituted part of the molecule to the acceptor-substituted part, is responsible for the strong absorption in the near-UV and visible regions.

The primary electronic transitions anticipated for this compound are:

π → π transitions:* These are characteristic of the aromatic system and are intensified and shifted by the substituents.

n → π transitions:* These are associated with the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom of the amino group. These transitions are typically of lower intensity compared to π → π* transitions. chemrxiv.org

The combination of these groups is expected to result in a complex absorption profile with at least one strong absorption band at a relatively long wavelength, likely in the range of 350-450 nm, due to the ICT nature of the transition.

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov The intramolecular charge transfer (ICT) band is particularly susceptible to solvent effects. researchgate.net

In nonpolar solvents, the molecule exists in a less polarized state. As the solvent polarity increases, the excited state, which possesses a larger dipole moment due to the charge transfer, is stabilized to a greater extent than the ground state. psu.edusciencepublishinggroup.com This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum (λmax). chemrxiv.org

The expected solvent effects on the ICT band of this compound are summarized below:

| Solvent | Polarity | Expected Shift in λmax |

| Hexane | Nonpolar | Hypsochromic (Blue-shifted) |

| Dichloromethane | Polar Aprotic | Intermediate |

| Acetonitrile | Polar Aprotic | Bathochromic (Red-shifted) |

| Ethanol (B145695) | Polar Protic | Bathochromic (Red-shifted) |

| Water | Highly Polar Protic | Strong Bathochromic (Red-shifted) |

The ability of protic solvents like ethanol and water to form hydrogen bonds with the nitro and amino groups can also contribute to the observed shifts. sciencepublishinggroup.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₈H₉BrN₂O₂, the theoretical monoisotopic mass can be calculated with high precision.

The molecular ion peak ([M]⁺) in the mass spectrum would be a doublet due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The high-resolution measurement of these peaks allows for the unambiguous confirmation of the elemental formula.

Calculated Monoisotopic Mass:

C₈H₉⁷⁹BrN₂O₂: 243.9847 Da

C₈H₉⁸¹BrN₂O₂: 245.9827 Da

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification and quantification of compounds in a mixture. For this compound, LC-MS provides essential data regarding its retention time and mass-to-charge ratio (m/z), which are fundamental for its unambiguous identification.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value | Adduct |

| m/z | 244.99202 | [M+H]⁺ |

| 266.97396 | [M+Na]⁺ | |

| 262.01856 | [M+NH₄]⁺ | |

| 242.97746 | [M-H]⁻ | |

| Predicted Collision Cross Section (CCS) (Ų) | 144.1 | [M+H]⁺ |

| 156.2 | [M+Na]⁺ | |

| 164.5 | [M+NH₄]⁺ | |

| 150.7 | [M-H]⁻ |

Note: The data in this table is based on computational predictions for the isomeric compound 4-bromo-3,6-dimethyl-2-nitroaniline (B1447163) due to the absence of direct experimental data for this compound. uni.lu These values serve as an estimation for analytical method development.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, the analysis of closely related structures, such as substituted nitroanilines, allows for a theoretical understanding of the expected structural features.

The molecular conformation of this compound is expected to be influenced by the steric and electronic effects of its substituents on the aniline (B41778) ring. The bulky bromine atom and the nitro group, along with the N,2-dimethyl groups, will likely dictate the planarity of the molecule and the rotational barriers around the C-N bonds. Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, would play a significant role in the crystal packing.

In the solid state, nitroaniline derivatives are known to form extensive hydrogen bonding networks. For this compound, the secondary amine proton (-NH) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are potential hydrogen bond acceptors. These N-H···O interactions are a primary driving force in the formation of stable crystal lattices in similar molecules.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, this could manifest as Br···O or Br···N interactions with neighboring molecules, further stabilizing the crystal structure. Theoretical studies on similar dibromo-nitroaniline systems have shown that both hydrogen and halogen bonding play a crucial role in their solid-state architecture. researchgate.net

Table 2: Predicted Crystallographic Parameters and Interaction Types for this compound (Hypothetical)

| Parameter | Expected Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Intramolecular H-bond | Possible between N-H and ortho-nitro group |

| Intermolecular H-bond | N-H···O (to nitro group of adjacent molecule) |

| Halogen Bond | Potential for Br···O or Br···N interactions |

| Other Interactions | π-π stacking of aromatic rings |

Note: The data in this table is hypothetical and based on the analysis of structurally related nitroaniline compounds, as direct experimental X-ray crystallographic data for this compound is not currently available.

Computational and Theoretical Studies on 3 Bromo N,2 Dimethyl 6 Nitroaniline

Anticipated Quantum Chemical Calculation Approaches

In the event of a computational study on 3-bromo-N,2-dimethyl-6-nitroaniline, it would be expected that researchers would employ a variety of well-established quantum chemical methods to model its properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, several functionals would be appropriate:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for its robust performance across a range of organic molecules and would likely be a primary choice for geometry optimization and electronic structure calculations.

mPW1PW91 (modified Perdew-Wang 1991): This functional is often chosen for systems where weak interactions are of interest.

M06-2X: This high-nonlocality functional is particularly well-suited for main-group thermochemistry, kinetics, and non-covalent interactions.

Ab Initio Methods

Ab initio methods, which are based on first principles without empirical parameterization, would provide a higher level of theory for comparison. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used for single-point energy calculations on DFT-optimized geometries to yield more accurate electronic energies.

Semiempirical Molecular Orbital (AM1) Calculations

Semiempirical methods like AM1 (Austin Model 1) offer a faster, albeit less accurate, means of calculation. These could be employed for preliminary conformational analysis or for studying very large systems, but would likely be supplemented by higher-level calculations for final reported data.

Basis Set Selection

The choice of basis set is crucial for the accuracy of quantum chemical calculations. For this compound, which contains a heavier element (bromine), appropriate basis sets would include:

Pople-style basis sets: 6-31G(d,p) and the more extensive 6-311++G(d,p) are standard choices that include polarization and diffuse functions to accurately describe the electron distribution, particularly around the electronegative nitro and bromo groups.

Dunning's correlation-consistent basis sets: For higher accuracy, basis sets like cc-pVDZ or aug-cc-pVTZ might be employed.

Anticipated Electronic Structure Analysis

A key component of any theoretical study would be the analysis of the molecule's electronic structure to understand its reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The energies and spatial distributions of the frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a molecule's electronic behavior.

HOMO: The highest occupied molecular orbital represents the ability of the molecule to donate an electron. In a substituted aniline (B41778) like this, the HOMO would likely be localized on the aniline ring and the amino group.

LUMO: The lowest unoccupied molecular orbital indicates the ability to accept an electron. For this molecule, the LUMO is expected to be centered on the electron-withdrawing nitro group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Without specific research on this compound, the following table represents a hypothetical structure for presenting such data, which would be populated with values obtained from DFT calculations.

Hypothetical Data Table for Frontier Orbitals of this compound

| Parameter | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

In substituted nitroanilines, the MEP map typically reveals distinct regions of positive, negative, and neutral potential. The nitro group, being a strong electron-withdrawing group, creates a region of high positive potential (electron-deficient) around it, particularly on the nitrogen and oxygen atoms. Conversely, the amino group, an electron-donating group, and the aromatic ring generally exhibit negative potential (electron-rich). The bromine atom introduces further complexity due to its electronegativity and size.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the complex molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation. More importantly, NBO analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), a phenomenon known as hyperconjugation. These interactions stabilize the molecule, and their energies can be calculated using second-order perturbation theory.

For this compound, NBO analysis would be critical in understanding the electronic interplay between the substituents and the aromatic ring. Key interactions would include:

Donation from the nitrogen lone pair of the amino group to the antibonding π orbitals of the aromatic ring (n → π)**: This interaction is characteristic of aniline derivatives and contributes to the delocalization of electron density into the ring.

Donation from the π orbitals of the aromatic ring to the antibonding π orbitals of the nitro group (π → π)**: This reflects the electron-withdrawing nature of the nitro group.

Interactions involving the bromine atom : The lone pairs of the bromine atom can donate to antibonding orbitals, while the C-Br bond will also have specific donor-acceptor interactions.

Table 1: Representative NBO Analysis Data for a Substituted Nitroaniline (Note: This is hypothetical data for illustrative purposes and not specific to this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) | 5.8 |

| π (C-C) | π* (N-O) | 12.3 |

Conformational Analysis and Potential Energy Surface (PES) Studies

The presence of rotatable bonds, such as those connected to the N,N-dimethylamino and nitro groups, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. This is typically achieved by systematically rotating the dihedral angles of interest and calculating the energy at each step to generate a Potential Energy Surface (PES).

For this compound, the key dihedral angles to consider would be those defining the orientation of the N,N-dimethylamino and nitro groups with respect to the benzene (B151609) ring. The steric hindrance between the ortho-substituents (the N,N-dimethylamino and nitro groups, and the bromine atom) will play a significant role in determining the preferred conformations. It is likely that the most stable conformer will adopt a geometry that minimizes these steric clashes, which may involve some out-of-plane twisting of the substituent groups.

The PES scan also reveals the energy barriers for the rotation of the substituent groups. These rotational barriers provide insight into the flexibility of the molecule at different temperatures. High rotational barriers suggest that the molecule is locked in a specific conformation, while low barriers indicate free rotation. For this compound, the steric interactions between the bulky ortho groups are expected to lead to significant rotational barriers for both the N,N-dimethylamino and nitro groups.

Reactivity Descriptors and Chemical Reactivity Indices

Chemical reactivity indices, derived from conceptual DFT, are powerful tools for quantifying and predicting the reactivity of a molecule. These indices include global descriptors like chemical potential, hardness, and electrophilicity, as well as local descriptors that pinpoint the most reactive sites within a molecule.

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. Condensed Fukui functions simplify this by condensing the values onto individual atomic sites. They are used to identify the most susceptible sites for nucleophilic, electrophilic, and radical attack.

There are three main types of condensed Fukui functions:

fk+ : for nucleophilic attack (attack by a species donating electrons)

fk- : for electrophilic attack (attack by a species accepting electrons)

fk0 : for radical attack

By calculating these values for each atom (k) in this compound, one could predict the most likely sites for different types of reactions. For instance, atoms with a high fk+ value would be the preferred sites for nucleophilic attack, while those with a high fk- value would be favored for electrophilic attack.

Table 2: Representative Condensed Fukui Function Data for a Substituted Nitroaniline (Note: This is hypothetical data for illustrative purposes and not specific to this compound)

| Atom | fk+ | fk- |

|---|---|---|

| C1 | 0.05 | 0.12 |

| N (amino) | 0.02 | 0.25 |

| C (nitro) | 0.18 | 0.03 |

Electrophilicity and Nucleophilicity Indices

The electrophilicity and nucleophilicity of a molecule are fundamental to understanding its chemical reactivity. These properties are typically quantified using conceptual Density Functional Theory (DFT) parameters. For This compound , these indices would be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key indices include:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Indicates the electrophilic power of a molecule.

Global Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.

A data table for these properties would be structured as follows, pending experimental or computational data:

| Parameter | Symbol | Formula | Value (a.u.) |

| HOMO Energy | E_HOMO | TBD | |

| LUMO Energy | E_LUMO | TBD | |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | TBD |

| Chemical Hardness | η | (E_LUMO - E_HOMO) | TBD |

| Global Electrophilicity Index | ω | χ² / (2η) | TBD |

| Global Nucleophilicity Index | N | E_HOMO(Nu) - E_HOMO(TCE) | TBD |

| TBD: To Be Determined through future computational studies. |

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close contact, which correspond to intermolecular interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of atomic contacts.

For This compound , this analysis would reveal the nature and extent of interactions involving the bromine, nitro, and methyl groups, which are expected to play a significant role in the crystal packing.

Reduced Density Gradient Non-Covalent Interaction (RDG NCI) Plots

RDG NCI plots provide a graphical representation of non-covalent interactions in real space. These plots are based on the electron density and its gradient. Different types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, can be distinguished by the color and shape of the isosurfaces in the RDG NCI plot. Blue or green surfaces typically indicate attractive interactions, while red surfaces signify repulsive interactions.

Solvation Effects and Environmental Influence on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these effects.

Implicit Solvation Models (e.g., IEFPCM)

Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is used to calculate the effect of the solvent on molecular properties like geometry, electronic structure, and reactivity.

Explicit Solvation Models

Explicit solvation models involve the inclusion of individual solvent molecules around the solute. This method provides a more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonding. However, it is computationally more demanding. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, is often employed.